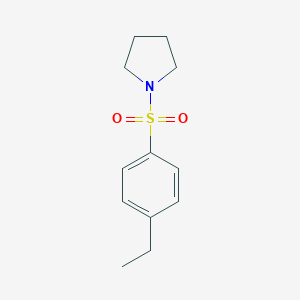
Pyrrolidine, 1-((4-ethylphenyl)sulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 1-((4-ethylphenyl)sulfonyl)- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is widely used as a reagent in organic synthesis, and it has also been studied for its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Pyrrolidine, 1-((4-ethylphenyl)sulfonyl)- is not fully understood. However, it is believed that this compound interacts with various enzymes and receptors in the body, leading to its biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
Pyrrolidine, 1-((4-ethylphenyl)sulfonyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). It has also been shown to have anti-inflammatory and analgesic properties. In addition, this compound has been shown to have antitumor activity in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrrolidine, 1-((4-ethylphenyl)sulfonyl)- has several advantages for lab experiments. It is readily available and easy to synthesize. It is also stable under various conditions, making it suitable for various experiments. However, this compound has some limitations. It is toxic and should be handled with care. In addition, its mechanism of action is not fully understood, which limits its potential applications.
Direcciones Futuras
There are several future directions for the study of Pyrrolidine, 1-((4-ethylphenyl)sulfonyl)-. One direction is the study of its potential as a drug candidate for the treatment of various diseases. Another direction is the study of its mechanism of action, which could lead to the discovery of new targets for drug development. In addition, the synthesis of new derivatives of Pyrrolidine, 1-((4-ethylphenyl)sulfonyl)- could lead to the discovery of new bioactive molecules with potential applications in various fields.
Conclusion:
In conclusion, Pyrrolidine, 1-((4-ethylphenyl)sulfonyl)- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method is simple and efficient, making it suitable for various experiments. This compound has been studied for its biochemical and physiological effects, and it has shown potential as a drug candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and to discover new applications for this compound.
Métodos De Síntesis
The synthesis method of Pyrrolidine, 1-((4-ethylphenyl)sulfonyl)- involves the reaction of 4-ethylbenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, and the product is obtained in good yield. This method has been widely used in the preparation of Pyrrolidine, 1-((4-ethylphenyl)sulfonyl)- for scientific research purposes.
Aplicaciones Científicas De Investigación
Pyrrolidine, 1-((4-ethylphenyl)sulfonyl)- has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been used as a building block for the synthesis of various bioactive molecules. It has also been studied for its potential as a drug candidate for the treatment of various diseases such as cancer and inflammation. In material science, Pyrrolidine, 1-((4-ethylphenyl)sulfonyl)- has been used as a precursor for the synthesis of various polymers and materials. In organic synthesis, this compound has been used as a reagent for the preparation of various compounds.
Propiedades
Número CAS |
58722-29-5 |
|---|---|
Nombre del producto |
Pyrrolidine, 1-((4-ethylphenyl)sulfonyl)- |
Fórmula molecular |
C12H17NO2S |
Peso molecular |
239.34 g/mol |
Nombre IUPAC |
1-(4-ethylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C12H17NO2S/c1-2-11-5-7-12(8-6-11)16(14,15)13-9-3-4-10-13/h5-8H,2-4,9-10H2,1H3 |
Clave InChI |
YEPNMSKUQNVBHN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
SMILES canónico |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Otros números CAS |
58722-29-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B76945.png)

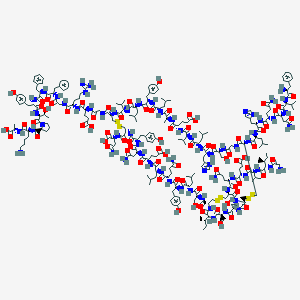


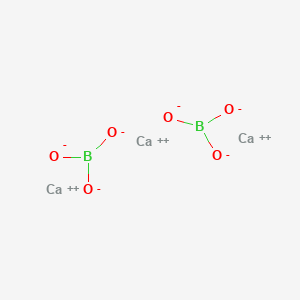

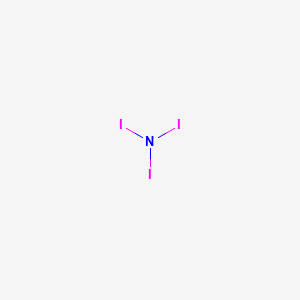
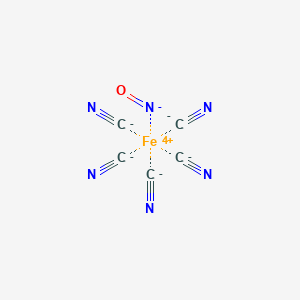
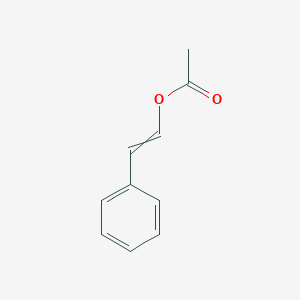


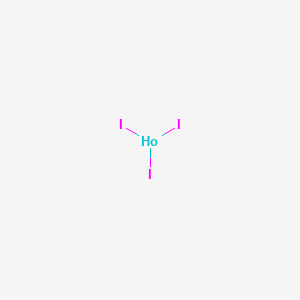
![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B76967.png)